molecular formula C18H17Cl2NO B13843632 N-[(1S,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenyl]acetamide

N-[(1S,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenyl]acetamide

Cat. No.: B13843632
M. Wt: 334.2 g/mol
InChI Key: YIQKGDBXOASLSF-UGSOOPFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1S,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenyl]acetamide is a chemical compound known for its significant role in various scientific research fields This compound is characterized by its unique structure, which includes a dichlorophenyl group and a tetrahydronaphthalenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenyl]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the starting materials, which include 3,4-dichlorophenyl and 1,2,3,4-tetrahydro-1-naphthalenyl derivatives.

    Reaction Conditions: The reaction conditions often involve the use of solvents such as methanol or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.

    Coupling Reaction: The key step in the synthesis is the coupling reaction between the 3,4-dichlorophenyl derivative and the 1,2,3,4-tetrahydro-1-naphthalenyl derivative, forming the desired compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(1S,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C), resulting in reduced forms of the compound.

    Substitution: Substitution reactions involve the replacement of functional groups within the compound, often using reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Sodium hydroxide (NaOH), hydrochloric acid (HCl)

Major Products

Scientific Research Applications

N-[(1S,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenyl]acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Research has explored its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(1S,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Sertraline: A selective serotonin reuptake inhibitor (SSRI) with a similar structural motif.

    Fluoxetine: Another SSRI with comparable pharmacological properties.

    Paroxetine: An SSRI with a similar mechanism of action.

Uniqueness

N-[(1S,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenyl]acetamide is unique due to its specific structural features and the resulting biological activity. Unlike other similar compounds, it may exhibit distinct binding affinities and selectivity for certain molecular targets, making it valuable for specific research and therapeutic applications.

Properties

Molecular Formula

C18H17Cl2NO

Molecular Weight

334.2 g/mol

IUPAC Name

N-[(1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]acetamide

InChI

InChI=1S/C18H17Cl2NO/c1-11(22)21-18-9-7-13(14-4-2-3-5-15(14)18)12-6-8-16(19)17(20)10-12/h2-6,8,10,13,18H,7,9H2,1H3,(H,21,22)/t13-,18-/m0/s1

InChI Key

YIQKGDBXOASLSF-UGSOOPFHSA-N

Isomeric SMILES

CC(=O)N[C@H]1CC[C@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

CC(=O)NC1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.